TrkA Inhibitory Potency: IC50 1.90 nM in ELISA Assay
In an enzyme-linked immunosorbent assay (ELISA) measuring TrkA kinase activity, N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide achieved an IC50 of 1.90 nM [1]. This value is comparable to the potency of other advanced TrkA inhibitors disclosed in the same patent family, such as Example 44 (IC50 1.5 nM) [2]. The tight binding affinity reflects the optimized interaction of the 4-trifluoromethoxybenzamide moiety with the TrkA ATP-binding pocket.
| Evidence Dimension | TrkA enzyme inhibition IC50 |
|---|---|
| Target Compound Data | 1.90 nM |
| Comparator Or Baseline | Example 44 from the same patent series: 1.5 nM |
| Quantified Difference | 0.4 nM (1.27-fold less potent) |
| Conditions | TrkA ELISA assay (Immulon 4HBX 384-well plate, Invitrogen kinase reagents) |
Why This Matters
The 1.90 nM IC50 confirms the compound as a high-affinity TrkA ligand, ensuring that researchers purchasing this exact compound obtain the potency required for cellular and in vivo target engagement studies.
- [1] BindingDB BDBM127657: N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide. BindingDB, University of California San Diego. View Source
- [2] BindingDB BDBM344335: US10251889, Example 44. BindingDB, University of California San Diego. View Source
